![molecular formula C10H19BrN2OSi B13341010 2-[[5-(Bromomethyl)pyrazol-1-yl]methoxy]ethyl-trimethyl-silane](/img/structure/B13341010.png)
2-[[5-(Bromomethyl)pyrazol-1-yl]methoxy]ethyl-trimethyl-silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[5-(Bromomethyl)pyrazol-1-yl]methoxy]ethyl-trimethyl-silane is a chemical compound with the molecular formula C10H19BrN2OSi and a molecular weight of 291.26 g/mol . This compound is characterized by the presence of a bromomethyl group attached to a pyrazole ring, which is further connected to a trimethylsilane group through an ethyl-methoxy linker.
Preparation Methods
The synthesis of 2-[[5-(Bromomethyl)pyrazol-1-yl]methoxy]ethyl-trimethyl-silane typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Bromomethylation: The pyrazole ring is then bromomethylated using bromomethyl compounds such as bromoacetic acid or bromomethyl ketones.
Attachment of the Trimethylsilane Group: The bromomethylated pyrazole is reacted with trimethylsilyl chloride in the presence of a base such as triethylamine to form the final product
Chemical Reactions Analysis
2-[[5-(Bromomethyl)pyrazol-1-yl]methoxy]ethyl-trimethyl-silane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Hydrolysis: The trimethylsilane group can be hydrolyzed under acidic or basic conditions to form silanols
Scientific Research Applications
2-[[5-(Bromomethyl)pyrazol-1-yl]methoxy]ethyl-trimethyl-silane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 2-[[5-(Bromomethyl)pyrazol-1-yl]methoxy]ethyl-trimethyl-silane involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The trimethylsilane group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its cellular uptake .
Comparison with Similar Compounds
Similar compounds to 2-[[5-(Bromomethyl)pyrazol-1-yl]methoxy]ethyl-trimethyl-silane include:
2-[[5-(Chloromethyl)pyrazol-1-yl]methoxy]ethyl-trimethyl-silane: This compound has a chloromethyl group instead of a bromomethyl group, which can affect its reactivity and biological activity.
2-[[5-(Methyl)pyrazol-1-yl]methoxy]ethyl-trimethyl-silane: This compound lacks the halogen atom, which can significantly alter its chemical properties and applications.
2-[[5-(Bromomethyl)pyrazol-1-yl]methoxy]ethyl-dimethyl-silane: This compound has a dimethylsilane group instead of a trimethylsilane group, which can influence its stability and reactivity
Properties
Molecular Formula |
C10H19BrN2OSi |
|---|---|
Molecular Weight |
291.26 g/mol |
IUPAC Name |
2-[[5-(bromomethyl)pyrazol-1-yl]methoxy]ethyl-trimethylsilane |
InChI |
InChI=1S/C10H19BrN2OSi/c1-15(2,3)7-6-14-9-13-10(8-11)4-5-12-13/h4-5H,6-9H2,1-3H3 |
InChI Key |
ZRXSKHLKXKNGKH-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCOCN1C(=CC=N1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


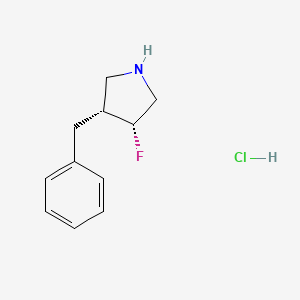
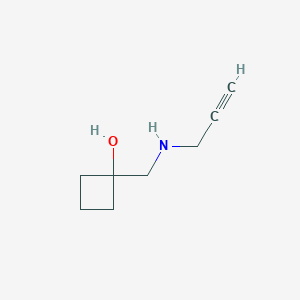
![3-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propanoic acid](/img/structure/B13340964.png)
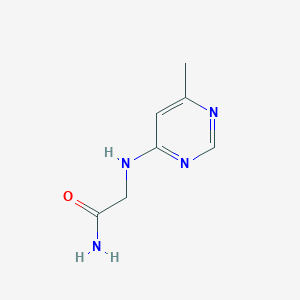
![3-(3-methyl-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)propanoic acid](/img/structure/B13340977.png)
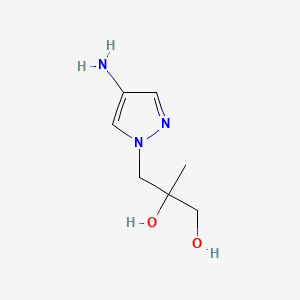
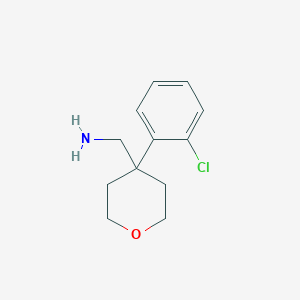
![2H,3H,4H,6H,7H,8H,9H-Pyrimido[1,2-A][1,3,5]triazine-2,4-dione](/img/structure/B13340994.png)
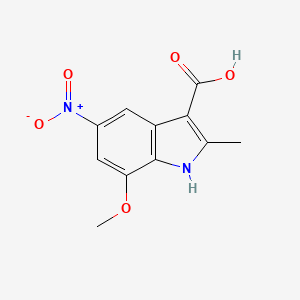
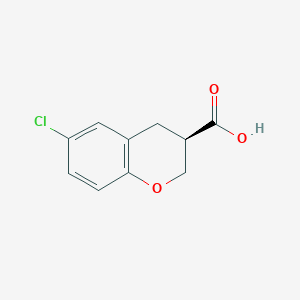
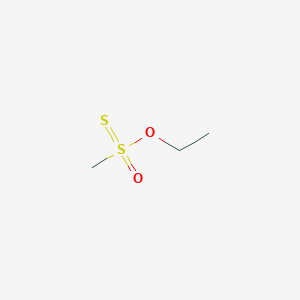
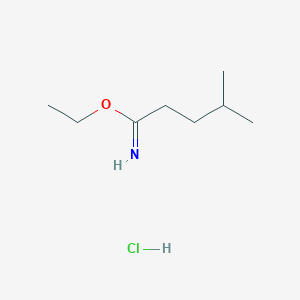
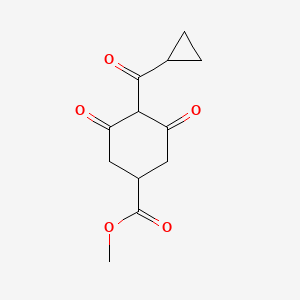
![1-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B13341028.png)
